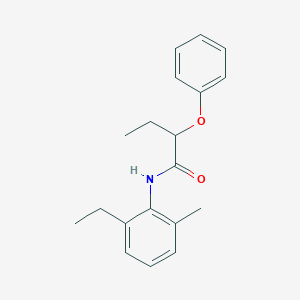
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body. It has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, it has been found to improve glucose metabolism and insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine is its potential use in various scientific research applications. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties and determine its potential use in the treatment of various diseases. Another direction is to study its effects on neurodegenerative diseases and explore its potential use as a therapeutic agent. Additionally, further research can be conducted to improve the solubility of this compound, which may increase its potential use in various experiments.
Synthesemethoden
The synthesis of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine involves a multi-step process that starts with the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-4-aminopyrimidine in the presence of a base to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine |
|---|---|
Molekularformel |
C15H15N5 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N5/c1-11-8-13(12-6-4-3-5-7-12)20(19-11)15-9-14(16-2)17-10-18-15/h3-10H,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
HKZDGMHSXKWEHQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)NC |
Kanonische SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC=NC(=C3)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)


![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
![3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)
![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
